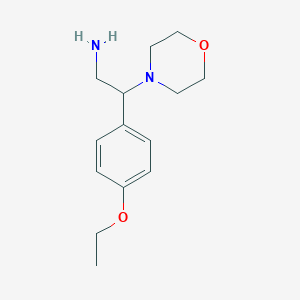

2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-2-18-13-5-3-12(4-6-13)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMOSECQTNSXEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CN)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586105 |

Source

|

| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-48-5 |

Source

|

| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative pharmacology of the compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS 31466-48-5). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature and public databases, this guide synthesizes foundational chemical principles with data from structurally analogous compounds. The aim is to offer a well-reasoned, albeit partially theoretical, framework for researchers and drug development professionals interested in this and related chemical entities. We will explore its core chemical structure, propose a plausible synthetic route, predict key physicochemical parameters, and discuss potential pharmacological activities based on established structure-activity relationships of related phenethylamine and morpholine derivatives. This document is intended to serve as a foundational resource to stimulate and guide future empirical research.

Introduction and Chemical Identity

This compound is a substituted phenethylamine derivative characterized by the presence of an ethoxy group on the phenyl ring and a morpholine moiety attached to the alpha-carbon of the ethylamine side chain. As a member of the broad class of phenethylamines, it holds potential for biological activity, given that this structural motif is common in many neuroactive compounds.[1][2]

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2-(4-ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | - |

| CAS Number | 31466-48-5 | [3] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [3] |

| Molecular Weight | 250.34 g/mol | [3] |

| Canonical SMILES | CCOCC1=CC=C(C=C1)C(CN)N2CCOCC2 | - |

| InChI Key | InChI=1S/C14H22N2O2/c1-2-18-13-7-5-12(6-8-13)14(15)16-9-10-17-11-16/h5-8,14H,2,9-11,15H2,1H3 | - |

Predicted Physicochemical Properties

In the absence of experimentally determined data, computational models provide valuable estimations of a compound's physicochemical properties, which are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.[4][5] These predictions are based on the compound's structure and are calculated using well-established algorithms.

Table 2: Predicted Physicochemical Data

| Parameter | Predicted Value | Significance in Drug Discovery |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range suggests good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 47.72 Ų | Reflects the polar surface area of the molecule, which is a key factor in predicting drug transport properties, including blood-brain barrier penetration. |

| pKa (Acid Dissociation Constant) | Basic pKa: 8.5 - 9.5 | The primary amine is expected to be the most basic site, influencing the compound's ionization state at physiological pH and thus its solubility and receptor interactions. |

| Aqueous Solubility | Moderately Soluble | The presence of polar functional groups (amine, ether, morpholine) suggests some degree of water solubility, which is important for formulation and bioavailability. |

| Hydrogen Bond Donors | 1 | The primary amine can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and the two nitrogen atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 5 | Indicates the conformational flexibility of the molecule, which can influence its binding affinity to target proteins. |

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Synthesis Pathway

While a specific synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions for similar compounds.[6][7] A potential retro-synthetic analysis suggests a pathway starting from 4-ethoxyphenylacetonitrile.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

-

Bromination of 4-Ethoxyphenylacetonitrile: The synthesis would likely commence with the alpha-bromination of 4-ethoxyphenylacetonitrile. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride).

-

Nucleophilic Substitution with Morpholine: The resulting α-bromo-4-ethoxyphenylacetonitrile would then undergo a nucleophilic substitution reaction with morpholine. This reaction would likely be carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and may require a non-nucleophilic base to scavenge the HBr byproduct.

-

Reduction of the Nitrile: The final step involves the reduction of the nitrile group in α-morpholino-4-ethoxyphenylacetonitrile to a primary amine. This transformation can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

Analytical Characterization

For the structural elucidation and purity assessment of this compound, a combination of standard analytical techniques would be employed.[8][9]

Table 3: Recommended Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, the methine proton at the chiral center, protons of the morpholine ring, and the methylene protons of the ethylamine side chain. |

| ¹³C NMR | Distinct signals for each carbon atom in the molecule, including those of the ethoxy group, the aromatic ring, the chiral center, the morpholine ring, and the ethylamine side chain. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (250.34 g/mol ) and characteristic fragmentation patterns. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether and morpholine moieties, and C-N stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions would indicate the purity of the compound. Chiral HPLC could be used to separate enantiomers if the compound is synthesized as a racemate. |

Potential Pharmacological Profile and Mechanism of Action

The pharmacological properties of this compound have not been explicitly reported. However, its structural features suggest potential interactions with various biological targets, particularly within the central nervous system.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of physicochemical properties. | Semantic Scholar [semanticscholar.org]

- 6. Novel syntheses of alpha-morpholinoamides from alpha,alpha-dichloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS 31466-48-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a substituted phenethylamine derivative with potential applications in pharmacological research and drug discovery. By integrating established data with reasoned scientific extrapolation from structurally analogous compounds, this document aims to equip researchers with the foundational knowledge necessary to explore the therapeutic and scientific potential of this molecule.

Core Molecular Identity and Physicochemical Properties

This compound, identified by the CAS number 31466-48-5, is a chemical entity belonging to the substituted phenethylamine class.[1] The core structure features a phenethylamine backbone, a common motif in many biologically active compounds, further functionalized with an ethoxy group on the phenyl ring and a morpholine moiety.

| Property | Value | Source |

| CAS Number | 31466-48-5 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Canonical SMILES | CCOCC1=CC=C(C=C1)C(CN)N2CCOCC2 | Inferred |

| Physical Appearance | Not specified; likely a solid at room temperature | Inferred |

| Solubility | Not specified; expected to have some solubility in organic solvents | Inferred |

Postulated Synthesis and Methodological Rationale

Conceptual Synthetic Workflow

Caption: A plausible synthetic pathway for the target compound.

Step-by-Step Protocol (Hypothetical)

-

Amidation: 4-Ethoxyphenylacetic acid would be reacted with morpholine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). This reaction forms the corresponding amide intermediate. The choice of coupling agent is critical to facilitate the formation of the amide bond by activating the carboxylic acid.

-

Reduction: The resulting amide intermediate would then be reduced to the target ethylamine derivative. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃-THF), would be necessary to reduce the amide carbonyl to a methylene group. This step must be performed under anhydrous conditions to prevent quenching of the highly reactive reducing agent.

-

Purification: The final product would be purified using standard laboratory techniques, such as column chromatography on silica gel, to isolate the desired compound from any unreacted starting materials or byproducts.

Potential Pharmacological Significance and Mechanism of Action

The structural motifs within this compound suggest potential interactions with various biological targets, particularly within the central nervous system. The phenethylamine core is a well-established pharmacophore for interacting with monoamine neurotransmitter systems.

Inferred Biological Targets and Signaling Pathways

The presence of the phenethylamine skeleton suggests a potential for this compound to act as a ligand for dopamine, serotonin, or norepinephrine receptors.[2] Furthermore, the morpholine moiety is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties and, in some cases, specific receptor interactions. For instance, morpholine derivatives have been investigated as PI3 kinase inhibitors and for other therapeutic applications.

Caption: Potential interactions with neuronal signaling pathways.

Rationale for Further Investigation

-

Dopaminergic and Serotonergic Activity: Based on structurally similar compounds, it is plausible that this molecule could exhibit affinity for dopamine and/or serotonin receptors, potentially acting as an agonist or antagonist.[2] Such properties are relevant for investigating its potential in mood disorders, cognitive function, and other neurological conditions.

-

Enzyme Inhibition: The morpholine ring is present in molecules designed to inhibit various enzymes.[3] Therefore, screening this compound against a panel of relevant enzymes, such as kinases or monoamine oxidase (MAO), could reveal novel inhibitory activities.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is recommended.

Recommended Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | The ¹H NMR spectrum would show characteristic signals for the ethoxy group, the aromatic protons, the morpholine ring protons, and the ethylamine backbone. The ¹³C NMR would confirm the number of unique carbon environments. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be expected to show a molecular ion peak corresponding to the molecular weight (250.34 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reversed-phase HPLC method with UV detection would be suitable for determining the purity of the compound and for quantification in various matrices. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The FTIR spectrum would display characteristic absorption bands for N-H stretching (primary amine), C-O-C stretching (ether and morpholine), and aromatic C-H stretching. |

Illustrative Analytical Workflow

Caption: A comprehensive workflow for analytical characterization.

Safety, Handling, and Preliminary Toxicological Assessment

Due to the limited availability of specific toxicological data for this compound, it should be handled with the standard precautions for a novel chemical entity of unknown toxicity.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo acute toxicity studies, would be a necessary prerequisite for any advanced preclinical development.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast landscape of substituted phenethylamines. Its unique combination of a phenethylamine core, an ethoxy substituent, and a morpholine moiety provides a compelling rationale for further investigation into its pharmacological properties. Future research should focus on developing a validated synthetic route, conducting a thorough analytical characterization, and screening the compound against a panel of CNS-related targets to elucidate its mechanism of action and therapeutic potential. This in-depth guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (n.d.). PubMed. [Link]

-

Chemical structures of the five substituted phenethylamine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-ethoxyphenyl chloride. (n.d.). PrepChem.com. [Link]

-

Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. (n.d.). PrepChem.com. [Link]

-

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. (n.d.). PubMed. [Link]

-

Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). Molecules, 12(2), 286-299. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

List of miscellaneous 5-HT2A receptor agonists. (n.d.). Wikipedia. [Link]

-

Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (1991). Journal of Medicinal Chemistry, 34(1), 407-413. [Link]

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.).

-

Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2007). ResearchGate. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters, 13(4), 646-655. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

Abstract

This technical guide provides a comprehensive and in-depth overview of a plausible and robust synthetic route for the preparation of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the rationale behind the chosen synthetic strategy, detailed experimental protocols for each step, and methods for the characterization of intermediates and the final product. The synthesis is presented as a multi-step process commencing from commercially available 4-ethoxyacetophenone, involving key transformations such as alpha-bromination, nucleophilic substitution with morpholine, and a final reductive amination to yield the target compound.

Introduction and Synthetic Strategy

This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The presence of a phenethylamine backbone, substituted with an ethoxy group and a morpholine moiety, suggests potential applications in the development of novel therapeutic agents.

The synthetic strategy outlined in this guide is designed to be efficient, scalable, and utilize readily available starting materials. The core of this strategy revolves around a three-step sequence:

-

Alpha-Bromination of 4-Ethoxyacetophenone: This initial step introduces a reactive handle at the alpha-position of the ketone, setting the stage for the subsequent introduction of the morpholine ring.

-

Nucleophilic Substitution with Morpholine: The bromine atom is displaced by morpholine to form the key intermediate, 2-morpholino-1-(4-ethoxyphenyl)ethanone.

-

Reductive Amination: The final step involves the conversion of the ketone functionality in the intermediate to the desired ethylamine, thus completing the synthesis of the target molecule.

This approach was chosen for its logical progression and the well-established nature of each individual transformation in organic synthesis.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved using UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Mass spectrometry (MS) data can be obtained using an electrospray ionization (ESI) mass spectrometer.

Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone (Intermediate 1)

The alpha-bromination of 4-ethoxyacetophenone is a crucial first step. Several methods can be employed for this transformation. Below are two effective protocols.

Protocol 2.2.1: Bromination using Bromine

This classic method utilizes elemental bromine in the presence of an acid catalyst.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 4-ethoxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the reaction mixture at room temperature with constant stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-ethoxyphenyl)ethanone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Protocol 2.2.2: Bromination using Cupric Bromide

This method offers a milder alternative to using elemental bromine.[1]

-

Procedure:

-

To a solution of 4-ethoxyacetophenone (1 equivalent) in a mixture of ethyl acetate and chloroform, add cupric bromide (CuBr₂) (2.2 equivalents).

-

Reflux the reaction mixture with vigorous stirring.

-

Monitor the reaction by TLC. The reaction time can vary but is typically in the range of 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the desired product.

-

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Ethoxyacetophenone | 164.20 | 1 | (User-defined) |

| Bromine | 159.81 | 1.05 | (Calculated) |

| Cupric Bromide | 223.35 | 2.2 | (Calculated) |

Synthesis of 2-Morpholino-1-(4-ethoxyphenyl)ethanone (Intermediate 2)

This step involves a nucleophilic substitution reaction where the bromine atom in intermediate 1 is displaced by morpholine.

-

Procedure:

-

Dissolve 2-bromo-1-(4-ethoxyphenyl)ethanone (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add morpholine (2.2 equivalents) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove the morpholine hydrobromide salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-morpholino-1-(4-ethoxyphenyl)ethanone.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Bromo-1-(4-ethoxyphenyl)ethanone | 243.09 | 1 | (User-defined) |

| Morpholine | 87.12 | 2.2 | (Calculated) |

Synthesis of this compound (Final Product)

The final step is the conversion of the α-amino ketone to the target ethylamine. This can be achieved through reductive amination. Two common and effective reducing agents for this transformation are sodium borohydride and lithium aluminum hydride.

Protocol 2.4.1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent and is generally safer to handle.[2][3]

-

Procedure:

-

Dissolve 2-morpholino-1-(4-ethoxyphenyl)ethanone (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purification can be achieved by column chromatography on silica gel.

-

Protocol 2.4.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a more powerful reducing agent and can be used for more stubborn reductions.[4][5][6] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve 2-morpholino-1-(4-ethoxyphenyl)ethanone (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel.

-

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Morpholino-1-(4-ethoxyphenyl)ethanone | 249.31 | 1 | (User-defined) |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 - 2.0 | (Calculated) |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 | (Calculated) |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

2-Bromo-1-(4-ethoxyphenyl)ethanone (Intermediate 1)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.4 (s, 2H, -CH₂Br), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~190, ~163, ~131, ~128, ~114, ~64, ~31, ~15.

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₁BrO₂: 242.00, found: 242.0.

2-Morpholino-1-(4-ethoxyphenyl)ethanone (Intermediate 2)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.7 (t, 4H, morpholine -CH₂-O-), ~3.6 (s, 2H, -COCH₂N-), ~2.6 (t, 4H, morpholine -CH₂-N-), ~1.4 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195, ~163, ~131, ~128, ~114, ~67, ~64, ~54, ~15.

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₉NO₃: 250.14, found: 250.1.

This compound (Final Product)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (q, 2H, -OCH₂CH₃), ~3.7 (t, 4H, morpholine -CH₂-O-), ~3.2-3.0 (m, 3H, -CH(N)CH₂NH₂), ~2.6 (t, 4H, morpholine -CH₂-N-), ~1.8 (br s, 2H, -NH₂), ~1.4 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158, ~132, ~129, ~115, ~68, ~63, ~52, ~45, ~15.[7][8][9][10][11]

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₂₂N₂O₂: 251.17, found: 251.2.[12]

Workflow and Logical Relationships

The overall synthetic workflow can be visualized as a linear progression of three distinct chemical transformations. Each step is designed to be high-yielding and produce intermediates that can be readily purified.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Bromine and α-bromoketones: These are corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic sources. Handle under an inert atmosphere and use appropriate quenching procedures.

-

Solvents: Many organic solvents are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound. The described protocols are based on well-established chemical transformations and are designed to be reproducible and scalable. The provided characterization data for the intermediates and the final product will aid in the verification of their identity and purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel chemical entities for potential therapeutic applications.

References

-

Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Syntheses. L-Valinol. [Link]

-

Wikipedia. Reductions with metal alkoxyaluminium hydrides. [Link]

-

PubChem. 2-Morpholinoethylamine. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

The Organic Chemistry Tutor. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

PubChem. [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

-

SpectraBase. 2-[4-(2-Morpholine)ethoxyphenyl]-3-phenylquinoxaline - Optional[13C NMR]. [Link]

-

SpectraBase. 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine - Optional[13C NMR]. [Link]

-

OrgoSolver. Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). [Link]

-

Zhang, J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837. [Link]

-

Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Nucleophilic Addition with NaBH4 (reduction). [Link]

-

Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

-

Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]

-

Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

ResearchGate. 13C NMR (75 MHz, CDCl3) spectrum of 2-(4-Ethoxyphenyl) imidazoline.... [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

-

SpectraBase. (4-Ethoxyphenyl)ethylamine. [Link]

-

ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

ResearchGate. The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]

-

NIST WebBook. 2-(4-Aminophenyl)ethylamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgosolver.com [orgosolver.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. rushim.ru [rushim.ru]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

Abstract: The novel compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine presents a unique chemical architecture with potential for significant pharmacological activity. In the absence of comprehensive preclinical data, this guide proposes a primary mechanism of action hypothesis based on a rigorous analysis of its structural components. We postulate that this molecule functions as a modulator of central monoaminergic systems, likely exhibiting affinity for dopamine and/or serotonin receptors or transporters. This document provides the theoretical framework for this hypothesis, outlines a comprehensive, multi-stage experimental plan to elucidate its precise molecular interactions, and offers a roadmap for its future development. This guide is intended for researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics.

Part 1: Deconstruction of a Molecule: Structural Analysis and Hypothesis Formulation

The chemical structure of this compound (CAS 31466-48-5) is a composite of well-characterized pharmacophores, each contributing to a potential overall pharmacological profile.[1] A logical starting point for hypothesizing its mechanism of action is to dissect its constituent parts: the phenethylamine core, the morpholine ring, and the para-substituted ethoxy group.

-

The Phenethylamine Backbone: This is a classic scaffold in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. The presence of this core strongly suggests a potential interaction with monoamine transporters (such as DAT, SERT, NET) or G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2][3]

-

The Morpholine Moiety: The inclusion of a morpholine ring is significant. Morpholine derivatives are known to possess a wide spectrum of biological activities, including neuroleptic, antidepressant, and analgesic properties.[4] In many centrally-acting compounds, the morpholine group serves to modulate polarity and receptor interaction, and can be a key determinant of receptor subtype selectivity.[5]

-

The 4-Ethoxy Group: The ethoxy substitution on the phenyl ring at the para position will influence the molecule's lipophilicity and its ability to cross the blood-brain barrier. Furthermore, this substitution can affect the electronic properties of the aromatic ring, potentially influencing its binding affinity and intrinsic activity at the target receptor or transporter.

Primary Hypothesis: Based on this structural analysis, we hypothesize that This compound acts as a modulator of the dopaminergic and/or serotonergic systems. The primary mode of action is likely through direct interaction with dopamine (D2-like) and/or serotonin (5-HT2A) receptors, or through inhibition of dopamine and/or serotonin reuptake transporters.

Part 2: Proposed Mechanism of Action: A Deeper Dive

Our central hypothesis can be further refined into two primary, non-mutually exclusive, potential mechanisms:

-

Dopamine D2 Receptor Agonism/Antagonism: The phenethylamine structure is a well-established pharmacophore for dopamine receptor ligands.[2][3] We propose that the compound binds to D2-like dopamine receptors (D2, D3, D4). The morpholine and ethoxy groups will likely influence the binding affinity and functional activity, potentially leading to agonist, partial agonist, or antagonist effects.

-

Serotonin 5-HT2A Receptor Modulation: Many phenethylamine derivatives are known to be potent agonists or antagonists at the 5-HT2A receptor.[6] The overall structure of the target compound bears resemblance to some known 5-HT2A ligands.

The following diagram illustrates the hypothesized signaling pathway in the event of D2 receptor agonism.

Caption: Hypothesized D2 receptor agonism pathway.

Part 3: An Experimental Roadmap for Mechanism of Action Elucidation

To systematically test our hypothesis, a multi-tiered experimental approach is proposed. This plan is designed to first establish target binding and then to characterize the functional consequences of this interaction.

Tier 1: In Vitro Target Engagement

The initial phase will determine if the compound physically interacts with our primary hypothesized targets.

Experimental Workflow: Radioligand Binding Assays

Caption: Workflow for radioligand binding assays.

Protocol 1: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human dopamine D2 receptors or human serotonin 5-HT2A receptors.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add, in order:

-

Assay buffer.

-

Test compound at various concentrations (e.g., 10 µM to 0.1 nM).

-

Radioligand: [3H]Spiperone for D2 receptors or [3H]Ketanserin for 5-HT2A receptors, at a concentration near their Kd.

-

Cell membranes (e.g., 10-20 µg of protein).

-

-

For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2, 10 µM mianserin for 5-HT2A).

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Dry the filtermat and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Table 1: Hypothetical Binding Affinity Data

| Target | Radioligand | Test Compound IC50 (nM) |

| Dopamine D2 | [3H]Spiperone | Experimental Value |

| Serotonin 5-HT2A | [3H]Ketanserin | Experimental Value |

| Dopamine Transporter | [3H]WIN 35,428 | Experimental Value |

| Serotonin Transporter | [3H]Citalopram | Experimental Value |

Tier 2: In Vitro Functional Activity

Once binding is confirmed, the next step is to determine the functional consequence of this interaction (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Protocol 2: cAMP Assay for D2 Receptor Functional Activity

-

Cell Culture:

-

Culture CHO or HEK293 cells stably expressing the human D2 receptor.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Functional Assay:

-

Wash the cells with serum-free media.

-

Add the test compound at various concentrations, with or without a fixed concentration of a known D2 agonist (e.g., quinpirole).

-

Add forskolin to stimulate adenylate cyclase and increase basal cAMP levels.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

To assess agonist activity, plot cAMP levels against the log concentration of the test compound. A decrease in cAMP indicates agonism.

-

To assess antagonist activity, plot cAMP levels in the presence of quinpirole against the log concentration of the test compound. A reversal of the quinpirole-induced decrease in cAMP indicates antagonism.

-

Calculate EC50 (for agonists) or IC50 (for antagonists).

-

Protocol 3: Calcium Flux Assay for 5-HT2A Receptor Functional Activity

-

Cell Culture and Dye Loading:

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Seed cells in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Functional Assay:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Add the test compound at various concentrations and measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, characteristic of 5-HT2A agonism.

-

To test for antagonism, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

-

-

Data Analysis:

-

Calculate EC50 or IC50 values from the concentration-response curves.

-

Table 2: Hypothetical Functional Activity Data

| Assay | Activity Type | Potency (EC50/IC50, nM) | Efficacy (% of standard) |

| D2 cAMP Assay | Agonist/Antagonist | Experimental Value | Experimental Value |

| 5-HT2A Ca2+ Flux | Agonist/Antagonist | Experimental Value | Experimental Value |

Part 4: Data Interpretation and Future Directions

The data generated from these experiments will provide a clear, evidence-based understanding of the molecular mechanism of action of this compound.

-

Scenario A: Potent D2/5-HT2A Binding and Functional Activity: If the compound shows high affinity and functional activity at either or both D2 and 5-HT2A receptors, this would strongly support our primary hypothesis. Future work would then focus on in vivo models of diseases where these targets are implicated, such as psychosis, depression, or Parkinson's disease.

-

Scenario B: Potent Transporter Binding: If the compound demonstrates high affinity for DAT and/or SERT, this would suggest a mechanism as a reuptake inhibitor. Functional assays measuring neurotransmitter uptake would be the next logical step.

-

Scenario C: No Significant Activity at Primary Targets: Should the compound show weak or no activity at the hypothesized targets, a broader secondary screening panel against other GPCRs, ion channels, and enzymes would be warranted to identify its molecular target.

The systematic approach outlined in this guide provides a robust framework for the initial characterization and subsequent development of this compound. The elucidation of its mechanism of action is the critical first step in unlocking its therapeutic potential.

References

-

MOLBASE. (n.d.). 2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3. Retrieved from [Link]

-

Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

-

Camps, P., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

-

PubChem. (n.d.). [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. Retrieved from [Link]

-

Camps, P., et al. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [Table, Probe Chemical Characterization]. Retrieved from [Link]

-

Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. Based on a thorough examination of its structural motifs—a 4-ethoxy-substituted phenyl ring, a morpholine heterocycle, and a phenylethylamine backbone—we hypothesize its primary pharmacological interactions within the central nervous system (CNS). Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document delineates a strategic framework for the experimental validation of its mechanism of action. We propose that this compound is likely to exhibit significant activity at monoamine receptors, particularly the serotonin 5-HT₂A receptor, and may also modulate the function of monoamine transporters. This guide offers detailed protocols for a suite of in vitro and cell-based assays to rigorously test these hypotheses, providing a roadmap for its preclinical development.

Introduction and Structural Rationale

The compound this compound (henceforth referred to as Compound A) is a synthetic molecule with the chemical formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol [1]. While no direct pharmacological data for Compound A has been published, its constituent chemical features are well-represented in a multitude of CNS-active agents. The strategic analysis of these structural components provides a robust foundation for predicting its potential therapeutic targets.

-

The Phenylethylamine Scaffold: This is a classic pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs[2]. It is strongly associated with activity at monoamine receptors and transporters[3][4][5].

-

The 4-Ethoxy Phenyl Group: Substitution at the 4-position of the phenyl ring in phenethylamines is a critical determinant of receptor affinity and selectivity. Specifically, 4-alkoxy substituents have been shown to confer high affinity for serotonin 5-HT₂ receptors[1][6][7].

-

The Morpholine Moiety: The inclusion of a morpholine ring in drug candidates can influence physicochemical properties such as solubility and polarity, and it is a common feature in compounds targeting a range of CNS receptors, including dopamine and adrenergic receptors[8].

Based on this structural analysis, we hypothesize that Compound A's primary therapeutic targets reside within the monoaminergic systems of the CNS.

Hypothesized Primary Therapeutic Target: The Serotonin 5-HT₂A Receptor

Our primary hypothesis is that Compound A acts as an agonist or partial agonist at the serotonin 5-HT₂A receptor. This is supported by extensive SAR studies on a series of 4-alkoxy-2,5-dimethoxyphenethylamines, which are close structural analogs[1][6][7].

Supporting Evidence from Structural Analogs

Studies by Luethi et al. have demonstrated that 4-alkoxy-substituted phenethylamines exhibit high affinity for the 5-HT₂A receptor, with Ki values often in the low nanomolar range[1][7]. These compounds typically act as partial agonists, a pharmacological profile that can be therapeutically beneficial by providing a ceiling to the physiological response and potentially reducing side effects. The 4-ethoxy substitution, as present in Compound A, is a key feature in several of the potent 5-HT₂A ligands studied[1][7].

Proposed Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous neuronal processes, including synaptic plasticity, learning, and memory.

Secondary and Tertiary Potential Targets

While the 5-HT₂A receptor is the most probable primary target, the structural elements of Compound A suggest potential interactions with other monoamine receptors and transporters.

Other Serotonin Receptors (5-HT₁A, 5-HT₂C)

The aforementioned studies on 4-alkoxy-phenethylamines also revealed moderate binding affinities for 5-HT₁A and 5-HT₂C receptors[7]. Therefore, it is crucial to assess the selectivity profile of Compound A across the serotonin receptor family.

Dopamine and Adrenergic Receptors

The phenylethylamine core is the backbone of dopamine, and the morpholine ring is found in various dopamine receptor ligands[8]. Thus, evaluating the affinity of Compound A for dopamine receptors (particularly D₂-like receptors) is a necessary step. Similarly, interactions with adrenergic receptors, which are also activated by phenylethylamine-based neurotransmitters, should be investigated.

Monoamine Transporters (DAT, NET, SERT)

Phenylethylamine derivatives are well-known inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[5][9][10][11][12]. The ability of Compound A to inhibit the reuptake of these neurotransmitters could represent a significant component of its overall pharmacological profile.

Experimental Validation Strategy

To systematically investigate the therapeutic potential of Compound A, a tiered experimental approach is recommended. The following protocols outline the key assays for target identification and characterization.

Tier 1: Primary Target Identification

4.1.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of Compound A for the hypothesized primary and secondary monoamine receptors.

-

Protocol:

-

Membrane Preparation: Utilize commercially available cell membranes expressing human recombinant 5-HT₂A, 5-HT₁A, 5-HT₂C, Dopamine D₂, and α₁A-adrenergic receptors.

-

Assay Buffer: Prepare appropriate binding buffers for each receptor target as per established protocols.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂) and a range of concentrations of Compound A (e.g., 0.1 nM to 10 µM).

-

Incubation: Incubate at a specified temperature for a set duration to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

-

4.1.2. Functional Assay: Calcium Flux

-

Objective: To determine the functional activity (EC₅₀ and Emax) of Compound A at the 5-HT₂A receptor.

-

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of Compound A to the cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Plot the change in fluorescence against the logarithm of Compound A concentration to determine the EC₅₀ and Emax values relative to a known full agonist (e.g., serotonin).

-

Tier 2: Selectivity Profiling

4.2.1. Broad Receptor Panel Screening

-

Objective: To assess the off-target activity of Compound A and establish a comprehensive selectivity profile.

-

Protocol: Submit Compound A to a commercial broad panel screen (e.g., Eurofins SafetyScreen44) to test its binding affinity against a wide range of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 10 µM).

4.2.2. Monoamine Transporter Uptake Assays

-

Objective: To determine if Compound A inhibits the reuptake of dopamine, norepinephrine, and serotonin.

-

Protocol:

-

Cell Lines: Use cell lines stably expressing human DAT, NET, or SERT.

-

Incubation: Pre-incubate the cells with varying concentrations of Compound A.

-

Substrate Addition: Add a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Detection: Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of uptake for each transporter.

-

Quantitative Data Summary and Interpretation

The following table should be populated with the experimental data obtained from the assays described above.

| Target | Assay Type | Parameter | Expected Value Range | Therapeutic Implication |

| 5-HT₂A Receptor | Binding | Ki | < 100 nM | High potency at primary target |

| Functional | EC₅₀ | < 500 nM | Functional agonism/partial agonism | |

| Functional | Emax | 40-90% | Potential for a modulated response | |

| 5-HT₁A Receptor | Binding | Ki | > 500 nM | Good selectivity over 5-HT₁A |

| 5-HT₂C Receptor | Binding | Ki | > 200 nM | Moderate selectivity over 5-HT₂C |

| Dopamine D₂ Receptor | Binding | Ki | > 1 µM | Low risk of D₂-mediated side effects |

| α₁A-Adrenergic Receptor | Binding | Ki | > 1 µM | Low risk of adrenergic side effects |

| DAT | Uptake Inhibition | IC₅₀ | > 1 µM | Minimal impact on dopamine reuptake |

| NET | Uptake Inhibition | IC₅₀ | > 1 µM | Minimal impact on norepinephrine reuptake |

| SERT | Uptake Inhibition | IC₅₀ | > 1 µM | Minimal impact on serotonin reuptake |

Conclusion and Future Directions

The structural features of this compound strongly suggest that it is a CNS-active compound with a high probability of targeting the serotonin 5-HT₂A receptor. The proposed experimental workflow provides a clear and robust path to confirm this hypothesis, determine its selectivity profile, and elucidate its mechanism of action. Positive results from these studies, particularly high affinity and partial agonism at the 5-HT₂A receptor with good selectivity over other monoamine targets, would warrant further preclinical investigation, including in vivo behavioral models relevant to psychiatric and neurological disorders.

References

-

Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Casy, A. F., & Ghanim, A. H. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry. [Link]

-

Luethi, D., et al. (2025). Receptor Interaction Profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Brandt, S. D., et al. (2019). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

-

Luethi, D., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Luethi, D., & Liechti, M. E. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. [Link]

-

Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Xie, Z., et al. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Xie, Z., et al. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Asiri, M. A., et al. (2011). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Lee, H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Patel, K., et al. (2021). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

Sources

- 1. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.atu.ie [pure.atu.ie]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 11. researchgate.net [researchgate.net]

- 12. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine: A Prospective Analysis for Drug Discovery

Disclaimer: The following technical guide is a prospective analysis based on the chemical structure of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS 31466-48-5) and the known properties of its constituent moieties. As of the date of this publication, there is no available peer-reviewed literature, patent data, or experimental validation for the synthesis, biological activity, or mechanism of action of this specific compound. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future investigation.

Introduction and Rationale

This compound is a novel chemical entity that combines three key structural motifs: a phenethylamine backbone, a morpholine ring, and a 4-ethoxy-phenyl group. While this specific combination has not been explored in the public domain, the individual components are well-established pharmacophores, suggesting a high potential for biological activity.

-

Phenethylamine Core: The phenethylamine scaffold is the backbone of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive substances and therapeutic agents.[1][2] Its derivatives are known to interact with a multitude of targets within the central nervous system (CNS).[1]

-

Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[3][4][5] It is also associated with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][6]

-

4-Ethoxy-phenyl Group: The substitution on the phenyl ring can significantly modulate the pharmacological profile of phenethylamine derivatives. An ethoxy group at the para-position can influence receptor binding affinity and selectivity, as well as metabolic pathways.

This guide will provide a theoretical exploration of this compound, proposing a synthetic route, postulating potential biological activities and mechanisms of action, and outlining a roadmap for future research.

Proposed Synthesis and Characterization

While no specific synthesis for this compound has been published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common approach for the synthesis of α-substituted phenethylamines involves the construction of the core amino alcohol followed by functionalization.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the morpholine and ethylamine moieties, leading back to a key epoxide intermediate.

Caption: Proposed retrosynthetic pathway for this compound.

Step-by-Step Proposed Synthesis Protocol

Step 1: Synthesis of 4-Ethoxybenzaldehyde This starting material can be synthesized from 4-hydroxybenzaldehyde via Williamson ether synthesis.

-

Dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone).

-

Add a slight excess of anhydrous potassium carbonate.

-

Add ethyl iodide dropwise and reflux the mixture for 16 hours.[7]

-

Filter the reaction mixture and evaporate the solvent.

-

Purify the resulting 4-ethoxybenzaldehyde by distillation or chromatography.

Step 2: Synthesis of 2-(4-Ethoxyphenyl)-2-hydroxyacetonitrile (4-Ethoxy-mandelonitrile) This cyanohydrin intermediate is formed by the addition of cyanide to 4-ethoxybenzaldehyde.

-

To a solution of 4-ethoxybenzaldehyde in a suitable solvent, add a source of cyanide (e.g., KCN or TMSCN) and a catalytic amount of acid or base.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction to isolate the cyanohydrin.

Step 3: Synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetonitrile This step involves the nucleophilic substitution of the hydroxyl group with morpholine. This can be achieved via an intermediate tosylate or by direct substitution under specific conditions.

-

Activate the hydroxyl group of the cyanohydrin, for example, by converting it to a tosylate using tosyl chloride and a base.

-

React the activated intermediate with morpholine in a suitable solvent to yield 2-(4-ethoxyphenyl)-2-morpholinoacetonitrile.

Step 4: Reduction to this compound The final step is the reduction of the nitrile group to a primary amine.

-

Dissolve the 2-(4-ethoxyphenyl)-2-morpholinoacetonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at a low temperature.

-

After the reaction is complete, quench the excess reducing agent carefully with water and an aqueous base.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by column chromatography or crystallization of a suitable salt.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

| Technique | Expected Data |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of protons and carbons. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula (C₁₄H₂₂N₂O₂).[8] |

| FT-IR Spectroscopy | To identify the characteristic functional groups, such as N-H stretching of the primary amine and C-O-C stretching of the ether and morpholine moieties. |

| Melting Point | To determine the purity of the solid compound or its salt form. |

Postulated Biological Activity and Mechanism of Action

Based on its structural components, this compound could exhibit a range of biological activities, primarily targeting the central nervous system.

Potential as a Dopamine Reuptake Inhibitor

The phenethylamine backbone is a common feature of compounds that interact with the dopamine transporter (DAT).[1] Inhibition of dopamine reuptake leads to increased levels of dopamine in the synaptic cleft, which can have stimulant and antidepressant effects.

-

Structure-Activity Relationship (SAR) Insights: Studies on phenethylamine derivatives have shown that substitutions on the phenyl ring and the amine can significantly impact DAT inhibitory activity.[1] The 4-ethoxy group may influence the binding affinity and selectivity for DAT over other monoamine transporters. The morpholine ring, being a bulky substituent at the alpha position of the ethylamine chain, could also play a crucial role in the interaction with the transporter protein.

Caption: Postulated mechanism of action as a dopamine reuptake inhibitor.

Potential as a Serotonin (5-HT) Receptor Agonist

Certain substituted phenethylamines are known to act as agonists at serotonin receptors, particularly the 5-HT₂A subtype.[9] This interaction is often associated with psychedelic or psychoactive effects, but can also be harnessed for therapeutic purposes in psychiatry. The specific substitution pattern of this compound would determine its affinity and efficacy at various 5-HT receptor subtypes.

Other Potential Activities

-

Cholinesterase Inhibition: Some morpholine-bearing compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.[10]

-

Anticancer and Antimicrobial Activity: The broad bioactivity of morpholine derivatives suggests that the target compound could be screened for anticancer and antimicrobial properties.[3][4][6]

Proposed Experimental Workflows

To validate the theoretical profile of this compound, a systematic experimental workflow is proposed.

Sources

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. scbt.com [scbt.com]

- 9. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Toxicity Profiling of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Unknowns in Preclinical Safety Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is fraught with challenges, paramount among them being the rigorous evaluation of its safety and toxicity profile. This guide uses 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a compound for which public safety data is largely unavailable[1], as a case study to delineate a comprehensive, multi-tiered strategy for preclinical safety and toxicity assessment. The principles and methodologies outlined herein are broadly applicable to other novel small molecules, providing a robust framework for decision-making in drug development.

This document is structured not as a rigid protocol, but as a dynamic guide that follows the logical progression of a preclinical safety evaluation. We will begin with in silico and in vitro assessments that require minimal compound quantities and provide rapid, early indicators of potential liabilities.[2] We will then progress to more complex in vivo studies designed to understand the compound's effects in a whole organism.[3][4] Throughout this guide, the "why" behind each experimental choice is emphasized, fostering a deeper understanding of the causality that underpins a thorough safety assessment.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive biological testing, a thorough understanding of the physicochemical properties of this compound is essential. These properties can provide early clues to potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Safety Assessment |

| Molecular Formula | C₁₄H₂₂N₂O₂[5] | Provides the basis for all subsequent calculations. |

| Molecular Weight | 250.34 g/mol [5] | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| CAS Number | 31466-48-5[5] | Unique identifier for tracking and literature searches. |

| Predicted LogP | 1.5 - 2.5 (estimated) | Moderate lipophilicity suggests potential for good membrane permeability and absorption, but also warrants investigation into potential for non-specific binding and CNS penetration. |

| pKa | Basic (amine group), Neutral (morpholine) (estimated) | The ionization state at physiological pH will influence solubility, permeability, and potential for off-target interactions. |

In Silico Toxicity Prediction:

Computational models can be employed as a preliminary screen to identify potential toxicological flags.[6] These models leverage large datasets of known toxic compounds to predict the likelihood of adverse effects based on chemical structure.

-

hERG Inhibition Models: To assess the potential for cardiotoxicity.[6]

-

Genotoxicity Models: To predict mutagenicity and clastogenicity.

-

Hepatotoxicity Models: To identify structural alerts for potential liver injury.[7]

It is crucial to interpret in silico predictions with caution, as they are predictive and not a substitute for experimental data. However, they are invaluable for prioritizing compounds and designing subsequent in vitro and in vivo studies.[2]

Part 2: A Tiered Approach to In Vitro Toxicity Assessment

In vitro assays are a cornerstone of modern toxicology, offering a means to assess specific toxicological endpoints in a controlled environment, thereby reducing the reliance on animal testing in the early stages of drug development.[8][9]

Tier 1: Foundational Cytotoxicity and Genotoxicity Screening

The initial in vitro assays are designed to provide a broad overview of the compound's potential to cause cellular damage and genetic mutations.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11] A reduction in metabolic activity is indicative of cytotoxicity.

Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate and allow to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.[10]

-